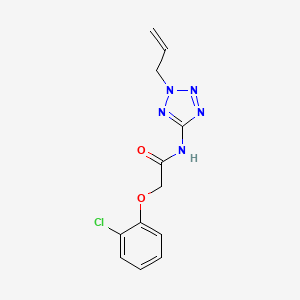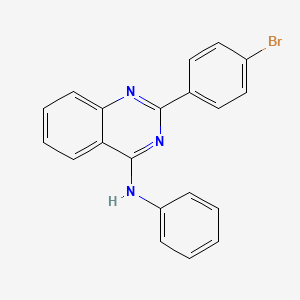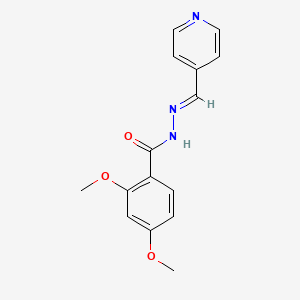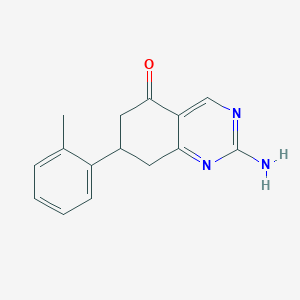
N-(2-allyl-2H-tetrazol-5-yl)-2-(2-chlorophenoxy)acetamide
Descripción general
Descripción
N-(2-allyl-2H-tetrazol-5-yl)-2-(2-chlorophenoxy)acetamide, also known as ATCA, is a synthetic compound that has gained attention in the scientific community due to its potential use as a pharmacological agent. ATCA is a tetrazole derivative that has been synthesized through a multistep reaction process.
Mecanismo De Acción
N-(2-allyl-2H-tetrazol-5-yl)-2-(2-chlorophenoxy)acetamide inhibits the activity of COX-2, an enzyme that plays a key role in the inflammatory response. COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins and thus reduces inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. This compound reduces inflammation by inhibiting the activity of COX-2, which reduces the production of prostaglandins. This compound also reduces pain and fever by reducing the production of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-allyl-2H-tetrazol-5-yl)-2-(2-chlorophenoxy)acetamide has several advantages for lab experiments. This compound is a synthetic compound, which means that it can be easily synthesized in large quantities. This compound is also stable under normal laboratory conditions, which makes it easy to handle and store. However, there are also some limitations to using this compound in lab experiments. This compound has not been extensively studied in humans, which means that its safety and efficacy are not well established. This compound also has a short half-life, which means that it may not be effective for long-term treatment.
Direcciones Futuras
There are several future directions for the study of N-(2-allyl-2H-tetrazol-5-yl)-2-(2-chlorophenoxy)acetamide. One direction is to further investigate the safety and efficacy of this compound in humans. Another direction is to explore the potential use of this compound in the treatment of other inflammatory diseases, such as asthma and multiple sclerosis. Additionally, researchers could investigate the potential use of this compound in combination with other anti-inflammatory agents to enhance its efficacy. Finally, researchers could explore the potential use of this compound as a tool for studying the role of COX-2 in the inflammatory response.
Aplicaciones Científicas De Investigación
N-(2-allyl-2H-tetrazol-5-yl)-2-(2-chlorophenoxy)acetamide has been studied for its potential use as a pharmacological agent. Studies have shown that this compound exhibits anti-inflammatory, analgesic, and antipyretic properties. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has been studied for its potential use in the treatment of various inflammatory diseases, such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-N-(2-prop-2-enyltetrazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O2/c1-2-7-18-16-12(15-17-18)14-11(19)8-20-10-6-4-3-5-9(10)13/h2-6H,1,7-8H2,(H,14,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMOCOKPQKPTHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1N=C(N=N1)NC(=O)COC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(4-nitrophenyl)thio]benzyl 4-(acetylamino)benzoate](/img/structure/B4778216.png)
![N-(2,3-dichlorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4778220.png)
![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4778229.png)

![N-(4-bromo-2-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4778242.png)

![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[(3-methyl-1-piperidinyl)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4778263.png)
![N-(4-acetylphenyl)-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea](/img/structure/B4778265.png)
![3,5-dimethyl-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4778271.png)

